1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid
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Overview
Description
1-(2,2-Difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid is a chemical compound belonging to the pyrazole family, characterized by the presence of a difluoroethyl group. Pyrazoles are heterocyclic compounds that have garnered significant attention due to their wide range of biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid involves several steps. One common method includes the reaction of ethyl-2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate with triethyl orthoformate in the presence of acetic anhydride . This reaction forms the pyrazole ring with the difluoroethyl group attached. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2,2-Difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group enhances the compound’s lipophilicity and binding affinity, allowing it to effectively modulate biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid can be compared with other similar compounds, such as:
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine hydrochloride: This compound has a similar structure but differs in its functional groups, leading to different chemical properties and applications.
(2,2-Difluoroethyl)benzene: While also containing a difluoroethyl group, this compound belongs to a different chemical family and has distinct properties and uses.
Bis(2,2-difluoroethyl)ether: This compound features two difluoroethyl groups and is used in different industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)pyrazole-3,5-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O4/c8-5(9)2-11-4(7(14)15)1-3(10-11)6(12)13/h1,5H,2H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEIUZKOQJJUOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(=O)O)CC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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